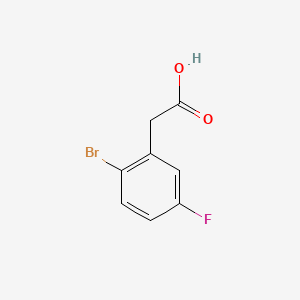

2-Bromo-5-fluorophenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-bromo-5-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNWLZNAKZSBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378779 | |

| Record name | 2-Bromo-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739336-26-6 | |

| Record name | 2-Bromo-5-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-5-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in various synthetic applications. The information presented herein is intended to support research and development activities by providing a consolidated resource of its fundamental physicochemical characteristics.

Core Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its physical state at ambient temperature is a white to off-white solid. A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | --INVALID-LINK-- |

| Molecular Weight | 233.03 g/mol | --INVALID-LINK-- |

| Melting Point | 113-114 °C | --INVALID-LINK-- |

| Boiling Point | 310.7 ± 27.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 3.85 ± 0.10 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Boiling Point Determination (Distillation Method - for analogous liquids)

While this compound is a solid at room temperature, the boiling point of analogous liquid compounds can be determined by distillation. It is important to note that the reported boiling point for this compound is a prediction and experimental determination may be subject to decomposition.

Solubility Determination

Based on the behavior of similar phenylacetic acid derivatives, it is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents. Its solubility in water is expected to be limited but may increase with a change in pH due to the presence of the carboxylic acid group.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for this compound are not consistently available in public spectral databases. Commercial suppliers often indicate the availability of such data upon request. The following tables represent the expected and general characteristics of these spectra based on the compound's structure.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.5 | Multiplet | 3H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~160 (doublet, ¹JCF) | C-F |

| ~115-140 | Ar-C |

| ~110-120 (doublet, ²JCF) | C-Br |

| ~40 | -CH₂- |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Interpretation |

| 232/234 | [M]⁺ (presence of Br isotope pattern) |

| 187/189 | [M-COOH]⁺ |

| 153 | [M-Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols for Spectroscopic Analysis

General experimental conditions for acquiring spectroscopic data for small organic molecules are provided below.

This technical guide serves as a foundational resource for professionals working with this compound. While key physical properties have been compiled, it is important to note the absence of comprehensive, experimentally verified data in the public domain for certain parameters. Researchers are encouraged to perform their own analytical characterization to obtain precise values for their specific applications.

2-Bromo-5-fluorophenylacetic acid chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-5-fluorophenylacetic acid, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, physicochemical properties, and detailed protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is a disubstituted phenylacetic acid derivative. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical reactivity, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The core structure consists of a phenylacetic acid backbone with a bromine atom at position 2 and a fluorine atom at position 5 relative to the acetic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 739336-26-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3][5][6] |

| Molecular Weight | 233.03 g/mol | [2][3][5] |

| Melting Point | 113-114°C | [5] |

| Appearance | Solid (typically off-white) | [7] |

| Purity | Typically ≥97% | [7][8] |

| Storage | Room temperature, sealed in a dry environment |

Synthesis and Analysis Workflow

The general workflow for utilizing this compound involves its synthesis from precursor molecules, followed by rigorous purification and characterization using various analytical techniques to ensure its identity and purity before its use in further applications like drug development.

Caption: General workflow from synthesis to application.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analysis of this compound. These are illustrative methods and may require optimization based on specific laboratory conditions and purity requirements.

This protocol is a plausible method derived from general procedures for synthesizing fluorophenylacetic acids, such as those involving diazotization of a corresponding aniline precursor.

Objective: To synthesize this compound from 2-bromo-5-fluoroaniline.

Materials:

-

2-Bromo-5-fluoroaniline

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Vinylidene chloride

-

Copper(I) acetate

-

Dichloromethane

-

Sulfuric Acid (H₂SO₄)

-

Toluene

-

Deionized Water

Procedure:

-

Diazotization: In a reaction vessel, suspend 2-bromo-5-fluoroaniline in an aqueous solution of HCl. Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

Chloroacetylation: In a separate vessel, prepare a solution of vinylidene chloride and a catalytic amount of copper(I) acetate in dichloromethane.

-

Slowly add the previously prepared diazonium salt solution to the vinylidene chloride mixture, maintaining the temperature and allowing the reaction to proceed for several hours until nitrogen evolution ceases.

-

Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude intermediate product.

-

Hydrolysis: Reflux the crude intermediate in a mixture of sulfuric acid and water for several hours to hydrolyze the trichloroethyl group to a carboxylic acid.

-

Purification: After cooling, the product may precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

This method is designed for determining the purity of this compound. It is based on established reversed-phase HPLC techniques for similar aromatic carboxylic acids.[9][10][11]

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[9]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[9]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30°C.[11]

-

Detection Wavelength: 260 nm (based on the typical absorbance of substituted benzonoids).[9]

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

Analytical Characterization Data

Comprehensive analysis is critical to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | - A singlet for the two protons of the methylene (-CH₂) group, expected around 3.7 ppm.- Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | - A signal for the carboxylic acid carbon (>170 ppm).- A signal for the methylene carbon (~40 ppm).- Six distinct aromatic carbon signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine will show a large C-F coupling constant. |

| Mass Spectrometry (EI-MS) | - A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Expected m/z values would be ~232 and ~234 amu. |

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry.[12] The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile intermediate for introducing a 2-bromo-5-fluorophenyl moiety into larger, more complex molecules, which is a common strategy in the design of novel therapeutic agents.[13] Its reactive handles—the carboxylic acid group and the bromine atom—allow for a variety of subsequent chemical transformations, such as amide bond formation and cross-coupling reactions.

References

- 1. 739336-26-6|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 739336-26-6 [chemicalbook.com]

- 5. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound | 739336-26-6 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

2-Bromo-5-fluorophenylacetic acid CAS number 739336-26-6

An In-depth Technical Guide to 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of this compound, a key organic building block used in pharmaceutical research and development. It covers physicochemical properties, potential synthesis routes, chemical reactivity, applications, and safety protocols.

Physicochemical and Computational Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable intermediate for introducing specific functionalities into complex molecules. The physical and computed properties are summarized below.

| Property | Value | Reference |

| CAS Number | 739336-26-6 | [1][2] |

| Molecular Formula | C₈H₆BrFO₂ | [3][2][4] |

| Molecular Weight | 233.03 g/mol | [2][4] |

| Melting Point | 113-114 °C | [3] |

| Physical Form | Solid | |

| Purity | Commercially available from 96% to ≥98% | [4][5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [4] |

| LogP (Computed) | 2.2153 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are not widely published in public literature but are often available from commercial suppliers upon request.[6]

Synthesis and Manufacturing

While specific process chemistry for the industrial-scale synthesis of this compound is proprietary, a plausible and common laboratory-scale synthetic route can be proposed based on established organic chemistry principles. A logical pathway begins with 2-bromo-5-fluorotoluene, a readily available starting material.

The proposed pathway involves three key transformations:

-

Benzylic Bromination: Free-radical bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator.

-

Nitrile Formation: Nucleophilic substitution of the resulting benzyl bromide with sodium cyanide to form the corresponding phenylacetonitrile.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile functional group to yield the final carboxylic acid product.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the carboxylic acid group and the aryl bromide. This dual reactivity makes it a versatile building block, particularly in the synthesis of pharmaceutical ingredients.[3][7][8]

-

Carboxylic Acid Reactions: The -COOH group can readily undergo standard transformations such as esterification, amide bond formation (coupling), reduction to an alcohol, or conversion to an acyl chloride.

-

Aryl Bromide Reactions: The C-Br bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.

The compound has been cited in patent literature related to the development of novel therapeutic agents and molecular glue degraders, highlighting its role in modern drug discovery.

Representative Experimental Protocol

The following is a representative protocol for the esterification of this compound, demonstrating its use as a chemical intermediate. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

Objective: Synthesis of Methyl 2-(2-bromo-5-fluorophenyl)acetate via Fischer Esterification.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

-

Add anhydrous methanol to the flask, ensuring the starting material is fully dissolved or well-suspended.

-

While stirring, slowly add concentrated sulfuric acid to the solution. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

If necessary, purify the crude ester by flash column chromatography on silica gel.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

| Hazard Information | Code | Description |

| Signal Word | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. |

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

References

- 1. This compound | 739336-26-6 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 739336-26-6|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural characterization is fundamentally reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a summary of the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are predicted values based on the analysis of its functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet | 1H | -COOH |

| ~7.0-7.5 | Multiplet | 3H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | -COOH |

| ~157-162 (d, ¹JCF) | C-F |

| ~115-135 | Ar-C |

| ~110-115 (d, ²JCF) | C-Br |

| ~40 | -CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch |

| 1000-1100 | Strong | C-F stretch |

| 600-800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 232/234 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 187/189 | Loss of -COOH |

| 153 | Loss of -Br |

| 108 | Loss of -Br and -COOH |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound would generally involve the following steps:

-

Sample Preparation:

-

NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of a reference standard like tetramethylsilane (TMS).

-

IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), or directly introducing a solid sample for Electron Ionization (EI).

-

-

Instrumental Analysis:

-

NMR: Acquiring ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Processing:

-

Processing the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for MS.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluorophenylacetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-5-fluorophenylacetic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data, this document provides a predictive overview of its solubility in common organic solvents based on the behavior of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data. The methodologies covered include the gravimetric method and UV-Vis spectrophotometry. This guide is designed to be a practical resource for scientists and professionals in drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological evaluation. Solubility data is fundamental for optimizing reaction conditions, developing crystallization processes, and formulating drug delivery systems. This guide provides a foundational understanding of the predicted solubility of this compound and equips researchers with the necessary protocols to determine its solubility experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 233.03 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| CAS Number | 739336-26-6 | --INVALID-LINK--[2] |

Predicted Solubility Profile

Phenylacetic acid itself exhibits limited solubility in water but is soluble in organic solvents like ethanol, ether, and chloroform.[3][4] The presence of a bromine atom and a fluorine atom on the phenyl ring of this compound is expected to increase its lipophilicity compared to the parent phenylacetic acid. This increased lipophilicity generally leads to higher solubility in non-polar and moderately polar organic solvents. The carboxylic acid group will still allow for some solubility in polar protic solvents through hydrogen bonding.

Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as:

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Chlorinated Solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

Conversely, its solubility in non-polar aliphatic hydrocarbons (e.g., hexane, heptane) is expected to be lower. Experimental verification is necessary to establish precise solubility values.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two standard and reliable methods for determining the solubility of this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of a saturated solution.[5][6][7]

4.1.1. Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven

4.1.2. Procedure

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dissolved solute and the mass or volume of the solvent.

4.1.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/mL, g/100 g of solvent, or mol/L.

-

Solubility (g/mL) = (Mass of dried solute) / (Volume of supernatant taken)

-

Solubility ( g/100 g solvent) = [(Mass of dried solute) / (Mass of solvent)] x 100

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is dependent on the Beer-Lambert Law.[8][9][10][11]

4.2.1. Materials

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringes and syringe filters

4.2.2. Procedure

Part A: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

Part B: Solubility Determination

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-4).

-

Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Table 2: Example of Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | 32.7 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| Ethanol | 24.5 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| Acetone | 20.7 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| Ethyl Acetate | 6.02 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| Dichloromethane | 9.08 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| Toluene | 2.38 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

| n-Heptane | 1.92 | Experimental Data | Experimental Data | Gravimetric/UV-Vis |

Visualization of Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for determining the solubility of a compound in organic solvents.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility of this compound and presents detailed experimental protocols for its quantitative determination. By following the gravimetric or UV-Vis spectrophotometric methods outlined, researchers can generate the precise and reliable solubility data necessary for advancing their work in drug discovery, chemical synthesis, and formulation development. The provided workflow and data presentation templates offer a structured approach to conducting and reporting these essential physicochemical studies.

References

- 1. 2-(3-Bromo-5-fluorophenyl)acetic acid | C8H6BrFO2 | CID 15365221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 739336-26-6 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pure.ul.ie [pure.ul.ie]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

The Versatile Building Block: A Technical Guide to 2-Bromo-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has emerged as a valuable and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the phenyl ring, coupled with the reactive carboxylic acid moiety, provides a unique scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 739336-26-6 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Melting Point | 113-114 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

There are several viable synthetic routes to this compound, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common and effective methods are detailed below.

Method 1: From 2-Bromo-5-fluorobenzyl Bromide

This two-step synthesis involves the conversion of 2-bromo-5-fluorobenzyl bromide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Caption: Synthesis of this compound from 2-bromo-5-fluorobenzyl bromide.

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzyl Cyanide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-5-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium cyanide (1.1 eq) portion-wise to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluorobenzyl cyanide.

Experimental Protocol: Hydrolysis to this compound

-

Reaction Setup: In a round-bottom flask, suspend 2-bromo-5-fluorobenzyl cyanide (1.0 eq) in a mixture of water and a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture. If acidic hydrolysis was performed, neutralize with a base to precipitate the product. If basic hydrolysis was performed, acidify the mixture to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and dry to obtain this compound. Recrystallization from a suitable solvent may be performed for further purification.

Method 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a direct route from the corresponding acetophenone derivative. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Caption: Willgerodt-Kindler synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction

-

Reaction Setup: In a flask equipped with a reflux condenser, mix 2-bromo-5-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (around 130-140 °C) for several hours. The reaction progress can be monitored by TLC.

-

Thioamide Isolation: Cool the reaction mixture and pour it into cold water. The thioamide product will often precipitate and can be collected by filtration.

-

Hydrolysis: The crude thioamide is then subjected to acidic or basic hydrolysis as described in Method 1 to yield this compound.

Applications as a Synthetic Building Block

The utility of this compound stems from the reactivity of its functional groups, enabling a variety of chemical transformations.

Amide Bond Formation

The carboxylic acid group readily participates in amide coupling reactions with a wide range of amines. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxybenzotriazole (HOBt), or HATU, can be employed to facilitate this transformation.

Caption: General scheme for amide bond formation.

Experimental Protocol: Amide Coupling

-

Activation: In an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Coupling: Cool the mixture in an ice bath and add EDC (1.2 eq). Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular diversity.

The Role of 2-Bromo-5-fluorophenylacetic Acid in the Frontier of Medicinal Chemistry: A Technical Guide to Molecular Glue Degraders

Introduction: 2-Bromo-5-fluorophenylacetic acid, a halogenated phenylacetic acid derivative, has emerged as a critical starting material in the development of novel therapeutic agents. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules, most notably a new class of protein-degrading compounds known as molecular glues. This technical guide delineates the application of this compound in the synthesis of potent and selective molecular glue degraders, providing detailed experimental protocols, quantitative biological data, and a conceptual overview of their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Application: Synthesis of Molecular Glue Degraders

Recent patent literature has identified this compound as a key building block in the synthesis of molecular glue degraders. These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This approach is particularly promising for targeting proteins that have been traditionally considered "undruggable."

A key intermediate synthesized from this compound is 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide . This intermediate serves as a cornerstone for the elaboration into final molecular glue compounds.

Experimental Protocols

The following protocols are synthesized from methodologies described in relevant patent literature for the creation of molecular glue degraders starting from this compound.

Protocol 1: Synthesis of Intermediate 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 2-(2-bromo-5-fluorophenyl)acetyl chloride.

-

Amidation: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of aminoacetonitrile hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in DCM.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide.

Protocol 2: General Procedure for Synthesis of Final Molecular Glue Degraders

The synthesis of the final molecular glue degraders from the key acetamide intermediate typically involves a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the E3 ligase-binding moiety.

-

Suzuki Coupling: To a degassed mixture of 2-(2-bromo-5-fluorophenyl)-N-(cyanomethyl)acetamide (1.0 eq), a suitable boronic acid or ester partner (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, with reaction progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the final product is purified by preparative HPLC to yield the target molecular glue degrader.

Biological Evaluation of Derived Molecular Glue Degraders

The efficacy of molecular glue degraders derived from this compound is assessed through a series of in vitro assays to determine their ability to induce the degradation of a specific target protein.

Protocol 3: Target Protein Degradation Assay (Western Blot)

-

Cell Culture and Treatment: Human cell lines relevant to the target protein's function are cultured to approximately 80% confluency. The cells are then treated with varying concentrations of the synthesized molecular glue degrader or vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification and Sample Preparation: The total protein concentration in each lysate is determined using a BCA assay. Samples are then normalized for total protein content and prepared for electrophoresis by adding Laemmli sample buffer and heating.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: The membrane is subsequently incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.

Protocol 4: Determination of DC₅₀ (Half-Maximal Degradation Concentration)

-

Following the Western Blot protocol, cells are treated with a range of concentrations of the test compound (typically in a serial dilution).

-

The band intensities of the target protein are quantified for each concentration.

-

The data is plotted as the percentage of remaining protein versus the logarithm of the compound concentration.

-

A non-linear regression analysis (e.g., four-parameter variable slope) is used to fit the dose-response curve and calculate the DC₅₀ value.

Quantitative Data Summary

The following table summarizes the biological activity of exemplary molecular glue degraders synthesized using this compound as a starting material. The specific compound numbers and target proteins are representative examples from recent literature.

| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Maximum Degradation (%) |

| MG-A1 | Target X | Cancer Cell Line A | 50 | >90 |

| MG-A2 | Target X | Cancer Cell Line B | 75 | >85 |

| MG-B1 | Target Y | Hematological Malignancy Line | 25 | >95 |

Note: The data presented are representative and compiled from various sources for illustrative purposes.

Visualizing the Mechanism of Action

The mechanism of action of these molecular glue degraders can be visualized as a workflow from compound synthesis to biological effect.

The signaling pathway induced by the molecular glue involves hijacking the cell's natural protein disposal system.

Conclusion

This compound has proven to be a valuable and versatile starting material in medicinal chemistry, enabling the synthesis of a new generation of therapeutics. Its application in the creation of molecular glue degraders highlights its importance in accessing novel chemical space and developing drugs for previously intractable targets. The protocols and data presented herein provide a comprehensive overview for researchers aiming to leverage this key building block in their own drug discovery efforts. Further exploration of derivatives from this scaffold is anticipated to yield even more potent and selective agents for a variety of diseases.

The Reactivity of the Bromine Atom in 2-Bromo-5-fluorophenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorophenylacetic acid is a valuable building block in medicinal chemistry and drug development, offering multiple reaction sites for molecular elaboration. A key determinant of its synthetic utility is the reactivity of the bromine atom, which is strategically positioned for a variety of cross-coupling and substitution reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this molecule, detailing its participation in palladium-catalyzed cross-coupling reactions, organometallic reagent formation, and nucleophilic substitution reactions. This document furnishes detailed experimental protocols for key transformations, presents quantitative data in structured tables for comparative analysis, and utilizes logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Halogenated phenylacetic acid derivatives are pivotal intermediates in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific arrangement of a bromine atom, a fluorine atom, and a carboxymethyl group on the phenyl ring of this compound imparts a unique reactivity profile. The bromine atom, in particular, serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The electronic properties of the substituents on the aromatic ring significantly influence the reactivity of the C-Br bond. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step in palladium-catalyzed reactions. The acetic acid moiety, also electron-withdrawing, further modulates the electronic nature of the aromatic ring. Understanding the interplay of these factors is crucial for predicting and controlling the outcome of chemical transformations involving this substrate.

This guide will systematically explore the primary reaction pathways involving the bromine atom of this compound, with a focus on providing practical, data-driven insights for laboratory applications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. It is important to note that for many of these transformations, the carboxylic acid group may be protected, for instance as a methyl or ethyl ester, to prevent potential side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The C-Br bond in this compound derivatives is significantly more reactive than the C-F bond under typical palladium-catalyzed conditions, allowing for selective coupling at the bromine position.

Caption: General workflow for the formation of a Grignard reagent and its subsequent reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction with an Aldehyde

-

Apparatus Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Initiation: Add a small crystal of iodine. Add a small portion of a solution of the ester of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Grignard Formation: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Dissolve the aldehyde (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard solution.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the aldehyde.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate, dry the organic phase, concentrate, and purify by column chromatography.

Organolithium Reagent Formation (Lithiation)

At low temperatures, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to either direct deprotonation (ortho-lithiation) or halogen-metal exchange. The outcome is dependent on the directing group ability of the substituents and the reaction conditions. The acetic acid group is a strong directing group for ortho-lithiation, but its acidic proton must be protected.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common, the bromine atom can also be displaced by strong nucleophiles under certain conditions, following a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The fluorine and carboxymethyl groups on this compound are electron-withdrawing, making the ring susceptible to nucleophilic attack.

In many cases of nucleophilic aromatic substitution on polyhalogenated aromatic rings, the fluorine atom is a better leaving group than bromine due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect. Therefore, selective substitution of bromine over fluorine can be challenging and is highly dependent on the nucleophile and reaction conditions.

Conclusion

The bromine atom of this compound is a highly versatile functional group that enables a wide array of synthetic transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which allow for the selective formation of new carbon-carbon and carbon-nitrogen bonds. Furthermore, the C-Br bond can be converted into highly reactive organometallic intermediates, such as Grignard and organolithium reagents, opening up another avenue for functionalization. While nucleophilic aromatic substitution is also a possibility, the relative reactivity of the C-Br versus the C-F bond must be carefully considered. This guide provides a foundational understanding and practical protocols for leveraging the reactivity of the bromine atom in this compound, empowering researchers to efficiently utilize this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further experimental investigation is warranted to establish a broader database of quantitative yields and optimal conditions for various transformations of this specific substrate.

The Strategic Role of Fluorine Substitution in 2-Bromo-5-fluorophenylacetic Acid: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the role of fluorine substitution in 2-Bromo-5-fluorophenylacetic acid, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document elucidates the impact of fluorination on the physicochemical properties, biological activity, and overall potential of derivative compounds, with a specific focus on the development of potent kinase inhibitors.

Introduction: The Significance of Halogenation in Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms, such as bromine and fluorine, is a cornerstone of modern medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This compound is a bifunctional reagent where the bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom imparts unique electronic properties that can significantly enhance biological efficacy.

The carbon-fluorine bond is exceptionally strong and the fluorine atom is small and highly electronegative.[1] These characteristics mean that introducing fluorine can:

-

Enhance Metabolic Stability: By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine can increase a drug's half-life.[2]

-

Modulate Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, influencing a compound's ionization state, solubility, and ability to interact with biological targets.

-

Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls), enhancing binding to the target protein.

This guide will use the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors as a case study to demonstrate the profound impact of the 5-fluoro substitution pattern derived from this phenylacetic acid precursor.

Case Study: IRAK4 Inhibitor Zimlovisertib (PF-06650833)

IRAK4 is a critical serine/threonine kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases. Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor developed by Pfizer for conditions like rheumatoid arthritis and lupus.[4][5][6] A key feature of Zimlovisertib's discovery was the significant enhancement in potency achieved by introducing a fluorine atom onto the lactam ring, a component synthesized from a phenylacetic acid derivative.

The Role of Fluorine in Enhancing Potency

Structure-activity relationship (SAR) studies conducted during the development of Zimlovisertib revealed that substituting a hydrogen atom with a fluorine atom on the lactam ring led to a dramatic increase in inhibitory activity. The root-cause analysis determined that the highly electronegative fluorine atom enhances the hydrogen bond donating capacity of the adjacent lactam N-H group.[3] This strengthened hydrogen bond with the backbone carbonyl of a key residue in the IRAK4 hinge region leads to superior binding affinity and, consequently, lower IC50 values.

Quantitative Impact of Fluorine Substitution

The following table summarizes the quantitative data comparing the potency of IRAK4 inhibitors with and without the critical fluorine substitution. The data clearly illustrates the multi-fold improvement in potency imparted by the fluorine atom.

| Compound ID | Key Structural Feature | IRAK4 IC50 (nM) | PBMC IC50 (nM) | Data Reference |

| Analog 1 | Non-fluorinated Lactam | 7.6 | 130 | [7] |

| Analog 2 | syn-Fluoro Lactam | 0.9 | 10 | [7] |

| Zimlovisertib | syn-Fluoro Lactam | 0.2 | 2.4 | [5] |

Table 1: Comparison of in vitro enzyme and cell-based assay potencies for non-fluorinated and fluorinated IRAK4 inhibitors.

Experimental Protocols

Synthesis of a Fluorinated Precursor

While the precise, proprietary synthesis of Zimlovisertib is not fully disclosed, a logical and representative synthesis of a key fluorinated intermediate, (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid, can be constructed based on standard organic chemistry principles. This intermediate contains the core structure where the benefits of the fluorine substitution are realized.

Protocol: Synthesis of (S)-1-(2-(2-bromo-5-fluorophenyl)acetyl)pyrrolidine-2-carboxylic acid

Materials:

-

This compound

-

(S)-pyrrolidine-2-carboxylic acid (L-Proline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

-

Amide Coupling: In a separate flask, dissolve L-Proline (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq). Cool this solution to 0 °C.

-

Slowly add the activated acid solution from step 1 to the L-Proline solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with 1 M HCl. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

Biological Assay: IRAK4 Kinase Inhibition

To quantify the inhibitory effect of compounds on IRAK4, a biochemical kinase binding assay is employed. The LanthaScreen® Eu Kinase Binding Assay is a common time-resolved fluorescence resonance energy transfer (TR-FRET) method.

Protocol: LanthaScreen® Eu Kinase Binding Assay for IRAK4

Materials:

-

Recombinant IRAK4 kinase (e.g., from Thermo Fisher Scientific)

-

LanthaScreen® Eu-anti-tag Antibody

-

Kinase Tracer 222 (Alexa Fluor® 647-labeled)

-

Test compounds (serially diluted in DMSO)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

-

TR-FRET capable plate reader

Procedure:

-

Prepare Reagents: Prepare 3X solutions of the test compound, a kinase/antibody mixture, and the tracer in 1X Kinase Buffer A.

-

Assay Plate Setup: To the wells of a 384-well plate, add the reagents in the following order:

-

5 µL of 3X test compound solution (or DMSO for controls).

-

5 µL of 3X Kinase/Eu-Antibody mixture.

-

5 µL of 3X Kinase Tracer 222.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (donor/antibody).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Signaling Pathway Context

The inhibitory activity measured in the biochemical assay translates to a disruption of a critical inflammatory signaling cascade in a cellular context. IRAK4 is a central node downstream of TLRs and IL-1Rs, which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.

References

- 1. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]

- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Zimlovisertib - Pfizer - AdisInsight [adisinsight.springer.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zimlovisertib | C18H20FN3O4 | CID 118414016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to Commercial Sourcing of High-Purity 2-Bromo-5-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers for high-purity 2-Bromo-5-fluorophenylacetic acid (CAS No. 739336-26-6), a key building block in pharmaceutical research and development. It includes a comparative analysis of supplier specifications, typical quality control methodologies, and a recommended workflow for procurement and verification.

Comparative Analysis of Commercial Suppliers

The selection of a reliable supplier is critical to ensure the integrity and reproducibility of research. Purity, documentation, and consistency are paramount. The following table summarizes specifications for this compound from various commercial vendors.

| Supplier | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form / Other Data |

| Sigma-Aldrich (Merck) | 739336-26-6 | 97%[1] | C₈H₆BrFO₂ | 233.04[1] | Solid.[1] |

| Thermo Scientific | 739336-26-6 | 96%[2][3] | C₈H₆BrFO₂ | 233.03[3] | - |

| BLD Pharm | 739336-26-6 | Data available[4] | C₈H₆BrFO₂ | 233.03[4] | Storage: Room Temp.[4] |

| ChemScene | 739336-26-6 | ≥97%[5] | C₈H₆BrFO₂ | 233.03[5] | Storage: Room Temp.[5] |

| Chiralen | 739336-26-6 | 98% | C₈H₆BrFO₂ | 233.03 | Storage: Room Temp. |

| Matrix Scientific | 739336-26-6 | Data available | C₈H₆BrFO₂ | 233.04[6] | Melting Point: 113-114°C.[6] |

| Oakwood Chemical | 739336-26-6 | Data available | C₈H₆BrFO₂ | 233.04[7] | - |

| Various (via ChemicalBook) | 739336-26-6 | 98% to 99%[8] | C₈H₆BrFO₂ | 233.04[8] | - |

Note: "Data available" indicates that the supplier provides purity information upon request or in their Certificate of Analysis, though a specific percentage is not listed on the main product page.

Experimental Protocols and Quality Control

While specific synthesis and purification protocols are proprietary to the manufacturer, the quality and purity of the final compound are verified using standard analytical techniques. Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which provides detailed results from their quality control testing.

It is best practice for research laboratories to perform their own quality control checks upon receiving a new batch of any critical reagent. The following workflow outlines this process.

The identity, purity, and integrity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of non-volatile organic compounds.[9] A patent describing the synthesis of similar fluorophenylacetic acids specifies HPLC for purity analysis, demonstrating its relevance.[9] The method separates the target compound from any impurities or starting materials, and the purity is reported as a percentage of the area under the curve (A%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound. The resulting spectrum provides a unique fingerprint of the molecule, ensuring it is the correct substance. A patent for a related compound details the expected chemical shifts (δ) in ppm for the protons, which is a standard practice for structural verification.[9]

-

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity.

Several suppliers, such as BLD Pharm, explicitly note the availability of analytical data including NMR, HPLC, and LC-MS for their products, underscoring the importance of these tests.[4]

References

- 1. This compound | 739336-26-6 [sigmaaldrich.com]

- 2. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. 739336-26-6|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 739336-26-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound | 739336-26-6 [chemicalbook.com]

- 9. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from 2-Bromo-5-fluorophenylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-5-fluorophenylacetic acid (CAS: 739336-26-6) is a versatile bifunctional building block for the synthesis of novel chemical entities in drug discovery and materials science.[1][2][3] Its structure offers two primary points for chemical modification: the carboxylic acid group and the carbon-bromine bond on the aromatic ring. The carboxylic acid moiety can be readily converted into amides, esters, and other related functional groups.[4][5] The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8]

These application notes provide detailed protocols for the synthesis of key derivatives, offering a strategic guide for researchers to leverage this valuable starting material.

Synthesis of Amide Derivatives via Amide Coupling

The carboxylic acid group of this compound can be readily coupled with a wide range of primary and secondary amines to form the corresponding amide derivatives. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.

Experimental Protocol: General Amide Coupling

-

Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation : To the solution, add the amine (1.1 eq), a coupling reagent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Reaction : Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, dilute the mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Summary: Typical Amide Coupling Parameters

| Parameter | Condition | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Amine | Primary or Secondary Amine | 1.0 - 1.2 equivalents |

| Coupling Reagent | HATU, HBTU, or EDC/HOBt | 1.1 - 1.5 equivalents |

| Base | DIPEA or Triethylamine (TEA) | 2.0 - 3.0 equivalents |

| Solvent | Anhydrous DMF or DCM | - |

| Temperature | Room Temperature (20-25°C) | - |

| Reaction Time | 4 - 12 hours | Monitor by TLC/LC-MS |

| Typical Yield | 75 - 95% | Dependent on amine substrate |

Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions with the corresponding alcohol, often in large excess, which also serves as the solvent.

Experimental Protocol: General Esterification

-

Reaction Setup : Dissolve this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol; used in large excess).

-

Catalyst Addition : Add a catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid, H₂SO₄, ~5 mol%).

-

Reaction : Heat the mixture to reflux (temperature depends on the alcohol used) for 6-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Work-up : After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like Ethyl Acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography if necessary.

Data Summary: Typical Esterification Parameters

| Parameter | Condition | Notes |

| Starting Material | This compound | 1.0 equivalent |

| Alcohol | Methanol, Ethanol, etc. | Used as solvent (large excess) |

| Catalyst | Concentrated H₂SO₄ | 2 - 10 mol% |

| Temperature | Reflux | e.g., Methanol (~65°C) |

| Reaction Time | 6 - 24 hours | Monitor by TLC/LC-MS |

| Typical Yield | 80 - 98% | Generally high for simple alcohols |

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of biaryl derivatives.[8][9][10][11][12] This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Inert Atmosphere : To a flame-dried Schlenk flask, add the this compound derivative (e.g., methyl ester) (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[11]

-

Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-Dioxane and water (4:1).[11]

-

Reaction : Heat the reaction mixture at 80-100°C under an inert atmosphere for 8-16 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up : Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl derivative.

Data Summary: Typical Suzuki Coupling Parameters

| Parameter | Condition | Notes |

| Substrate | Ester or Amide of this compound | 1.0 equivalent |

| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Degassed |

| Temperature | 80 - 100°C | - |

| Reaction Time | 8 - 16 hours | Monitor progress |

| Typical Yield | 60 - 90% | Highly dependent on substrates and conditions |

Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the aryl bromide with a wide variety of amines, including anilines and heterocyclic amines.[6][13][14][15][16]

Experimental Protocol: General Buchwald-Hartwig Amination

-

Inert Atmosphere : In a glovebox or under an inert atmosphere, add the this compound derivative (ester or amide) (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 2-5 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq) to a reaction vessel.[13][14]

-

Solvent Addition : Add an anhydrous, degassed solvent such as Toluene or Dioxane.

-

Reaction : Seal the vessel and heat the mixture to 90-110°C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up : After cooling, dilute the reaction mixture with Ethyl Acetate and filter through a pad of Celite to remove catalyst residues.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Data Summary: Typical Buchwald-Hartwig Amination Parameters

| Parameter | Condition | Notes |